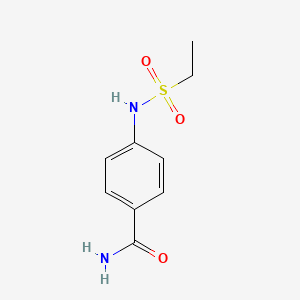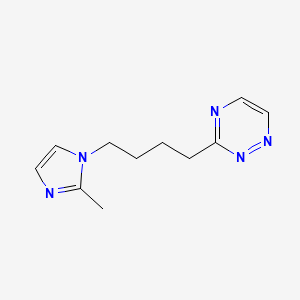
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is a heterocyclic compound that features both imidazole and triazine rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine typically involves the formation of the imidazole ring followed by the introduction of the triazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, followed by alkylation to introduce the butyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of glacial acetic acid at room temperature have been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: Nucleophilic substitution reactions are common, where substituents on the rings can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, often involving solvents like acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic uses, including as an antiviral and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the triazine ring can interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-diazole: Known for its broad range of biological activities.
1,2,4-triazole: Exhibits antifungal and antibacterial properties.
2-methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is unique due to the combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with a single ring system .
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[4-(2-methylimidazol-1-yl)butyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H15N5/c1-10-12-7-9-16(10)8-3-2-4-11-13-5-6-14-15-11/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
WROCDSYKJTXFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCC2=NC=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)
![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)
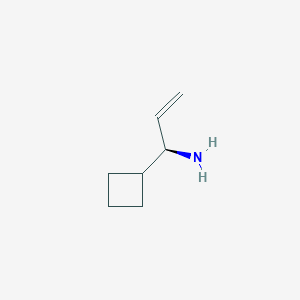
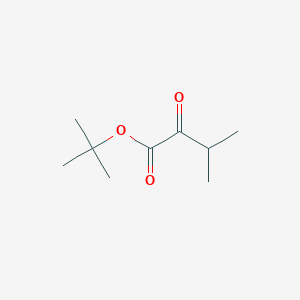

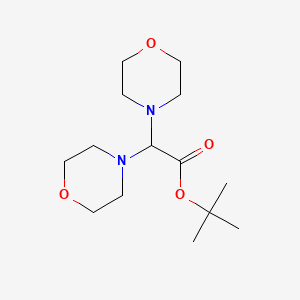

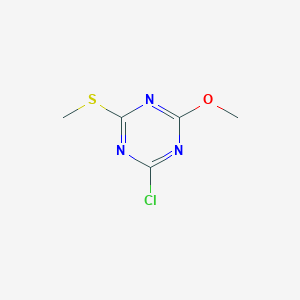
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

